molecular formula C15H13IN2O5 B6080071 N-(4-iodophenyl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 61212-68-8

N-(4-iodophenyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No. B6080071
CAS RN: 61212-68-8
M. Wt: 428.18 g/mol
InChI Key: CRZCBELGJSFVPB-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-4,5-dimethoxy-2-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as INBD, and it has been synthesized using different methods. INBD is a nitrobenzamide derivative that has been reported to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of INBD is not fully understood, but it is believed to involve the inhibition of different enzymes and signaling pathways. INBD has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. INBD has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
INBD has been reported to exhibit different biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of oxidative stress. INBD has also been shown to affect the expression of different genes involved in cancer development and inflammation.

Advantages and Limitations for Lab Experiments

INBD has several advantages for lab experiments, including its low cost, easy synthesis, and potential applications in different fields. However, INBD has some limitations, including its low solubility in water, which can affect its bioavailability and toxicity.

Future Directions

For INBD include the development of novel derivatives, the use of INBD as a probe for the detection of nitric oxide, and the development of new drugs for the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

INBD has been synthesized using different methods, including the reaction of 4-iodoaniline with 2,4-dimethoxy-5-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction of 4-iodoaniline with 2,4-dimethoxy-5-nitrobenzaldehyde in the presence of a reducing agent. The yield of INBD using these methods is reported to be around 40-50%.

Scientific Research Applications

INBD has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. INBD has been reported to exhibit significant anticancer activity against different cancer cell lines, including breast cancer, lung cancer, and colon cancer. INBD has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, INBD has been investigated for its potential use as a probe for the detection of nitric oxide in biological systems.

properties

IUPAC Name

N-(4-iodophenyl)-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN2O5/c1-22-13-7-11(12(18(20)21)8-14(13)23-2)15(19)17-10-5-3-9(16)4-6-10/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZCBELGJSFVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)I)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361967
Record name ST50716494
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-iodophenyl)-4,5-dimethoxy-2-nitrobenzamide

CAS RN

61212-68-8
Record name ST50716494
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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